4-[Chloro(difluoro)methyl]pyrimidine-5-carboxamide
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Overview
Description
4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBOXAMIDE is a compound belonging to the pyrimidine family, characterized by the presence of a chlorodifluoromethyl group at the 4-position and a carboxamide group at the 5-position of the pyrimidine ring. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBOXAMIDE typically involves the introduction of the chlorodifluoromethyl group and the carboxamide group onto the pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with chlorodifluoromethane under specific conditions to introduce the chlorodifluoromethyl group. The carboxamide group can be introduced through subsequent reactions involving amide formation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives .
Scientific Research Applications
4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Trifluoromethylpyridines: These compounds also contain fluorinated groups and are used in similar applications, such as agrochemicals and pharmaceuticals.
Indole Derivatives: Indole derivatives share some structural similarities and are known for their diverse biological activities.
Uniqueness: 4-(CHLORODIFLUOROMETHYL)PYRIMIDINE-5-CARBOXAMIDE is unique due to the presence of both the chlorodifluoromethyl and carboxamide groups, which confer specific chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
188740-00-3 |
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Molecular Formula |
C6H4ClF2N3O |
Molecular Weight |
207.56 g/mol |
IUPAC Name |
4-[chloro(difluoro)methyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H4ClF2N3O/c7-6(8,9)4-3(5(10)13)1-11-2-12-4/h1-2H,(H2,10,13) |
InChI Key |
YGQZPJQLFNFYDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)(F)Cl)C(=O)N |
Origin of Product |
United States |
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